5,6-dimethyl-1-[5-(morpholine-4-sulfonyl)pyridin-2-yl]-1H-1,3-benzodiazole
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Overview
Description
5,6-dimethyl-1-[5-(morpholine-4-sulfonyl)pyridin-2-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core substituted with a morpholine sulfonyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-1-[5-(morpholine-4-sulfonyl)pyridin-2-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodiazole Core: Starting with a suitable precursor, the benzodiazole core is synthesized through cyclization reactions.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a coupling reaction, often using Suzuki-Miyaura coupling.
Attachment of the Morpholine Sulfonyl Group: The morpholine sulfonyl group is attached through a sulfonylation reaction, using reagents such as sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-1-[5-(morpholine-4-sulfonyl)pyridin-2-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
5,6-dimethyl-1-[5-(morpholine-4-sulfonyl)pyridin-2-yl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-1-[5-(morpholine-4-sulfonyl)pyridin-2-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5,6-dimethyl-1-[5-(morpholine-4-sulfonyl)pyridin-2-yl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both morpholine sulfonyl and pyridinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H20N4O3S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-[6-(5,6-dimethylbenzimidazol-1-yl)pyridin-3-yl]sulfonylmorpholine |
InChI |
InChI=1S/C18H20N4O3S/c1-13-9-16-17(10-14(13)2)22(12-20-16)18-4-3-15(11-19-18)26(23,24)21-5-7-25-8-6-21/h3-4,9-12H,5-8H2,1-2H3 |
InChI Key |
WFQLDNYTBFIEKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3=NC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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